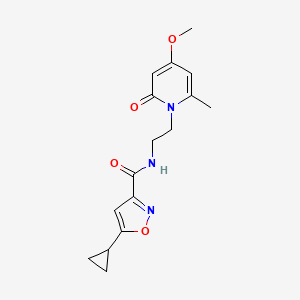
5-cyclopropyl-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyclopropyl-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)isoxazole-3-carboxamide is a synthetic organic compound It features a cyclopropyl group, a methoxy-substituted pyridinone moiety, and an isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)isoxazole-3-carboxamide typically begins with the preparation of the isoxazole core, which can be achieved via cyclization reactions involving precursors like α,β-unsaturated ketones and hydroxylamines. Key steps in its synthesis may involve:
Formation of the Isoxazole Ring: : Cyclization of an α,β-unsaturated ketone with hydroxylamine under acidic or basic conditions.
Attachment of the Cyclopropyl Group: : Introduction of the cyclopropyl moiety through a Grignard or organolithium reagent.
Incorporation of the Pyridinone Group: : Nucleophilic substitution reactions to attach the pyridinone group, potentially through coupling reactions.
Final Coupling: : Formation of the amide bond between the isoxazole carboxylic acid and the pyridinone-containing amine.
Industrial Production Methods
In industrial settings, the synthesis might be scaled up using batch or continuous flow processes, optimizing reaction conditions for yield and purity. Catalysts and reagents are selected for their efficiency, and purification steps such as crystallization or chromatography are employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: : Reduction of the nitro group to an amine or hydrogenation of double bonds could occur.
Substitution: : Nucleophilic or electrophilic substitution on the aromatic or aliphatic parts of the molecule.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: : Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: : N-oxide derivatives.
Reduction: : Amines, hydrogenated products.
Substitution: : Halogenated derivatives, substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, it can serve as a building block for the synthesis of more complex molecules, aiding in the development of new materials or catalytic systems.
Biology
Biologically, the compound might be explored for its potential bioactivity, interacting with enzymes or receptors due to its functional groups.
Medicine
In medicinal chemistry, it could be a candidate for drug development, especially if it shows activity against specific biological targets, such as enzymes or receptor proteins.
Industry
Industrially, it might find use as a precursor in the synthesis of agrochemicals or other specialized organic materials.
Mecanismo De Acción
The specific mechanism of action of 5-cyclopropyl-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)isoxazole-3-carboxamide would depend on its biological target. Generally, compounds like this might interact with enzymes by inhibiting their activity or binding to receptors, altering cellular signaling pathways. Molecular docking studies and experimental assays could help elucidate these interactions.
Comparación Con Compuestos Similares
Comparison
Compared to other compounds with similar structures, such as those with substituted isoxazole or pyridinone rings, 5-cyclopropyl-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)isoxazole-3-carboxamide may offer unique properties, such as improved bioavailability, stability, or specificity in targeting certain biological pathways.
Similar Compounds
Isoxazole-based drugs: : Celecoxib (a COX-2 inhibitor).
Pyridinone derivatives: : Tenofovir (an antiviral drug).
By analyzing these compounds' structures and properties, we can better appreciate the unique features and potential advantages of this compound.
Propiedades
IUPAC Name |
5-cyclopropyl-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-10-7-12(22-2)8-15(20)19(10)6-5-17-16(21)13-9-14(23-18-13)11-3-4-11/h7-9,11H,3-6H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUBQYASTARSLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=NOC(=C2)C3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














